molecular formula C8H11ClN2OS B2546821 2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide CAS No. 2168946-83-4

2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide

Cat. No.: B2546821
CAS No.: 2168946-83-4
M. Wt: 218.7
InChI Key: HJZZLDWJKNXUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-(1,2-thiazol-5-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of new pharmaceuticals with anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with biological molecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(1,3-thiazol-5-yl)ethyl]propanamide
  • 2-Chloro-N-[1-(1,2-oxazol-5-yl)ethyl]propanamide
  • 2-Chloro-N-[1-(1,2-thiazol-4-yl)ethyl]propanamide

Uniqueness

2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The position of the chlorine atom and the thiazole ring’s nitrogen and sulfur atoms contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-5(9)8(12)11-6(2)7-3-4-10-13-7/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZLDWJKNXUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NS1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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